molecular formula C9H5BrFNO B15198026 5-Bromo-7-fluoro-1h-indole-3-carbaldehyde

5-Bromo-7-fluoro-1h-indole-3-carbaldehyde

Cat. No.: B15198026
M. Wt: 242.04 g/mol
InChI Key: ONRAJDKNXNNRBN-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, on the indole ring, and an aldehyde group at the 3rd position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of indole derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the development of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-3-carbaldehyde
  • 7-Fluoro-1H-indole-3-carbaldehyde
  • 5-Bromo-7-chloro-1H-indole-3-carbaldehyde

Uniqueness

5-Bromo-7-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the aldehyde group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromo-7-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRAJDKNXNNRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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